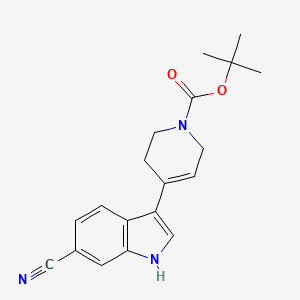

4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Description

This compound belongs to a class of tert-butyl ester derivatives featuring a dihydropyridine ring linked to substituted indole moieties. The 6-cyano substituent on the indole ring confers distinct electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly as an intermediate in neurotensin receptor agonist synthesis .

Properties

IUPAC Name |

tert-butyl 4-(6-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-19(2,3)24-18(23)22-8-6-14(7-9-22)16-12-21-17-10-13(11-20)4-5-15(16)17/h4-6,10,12,21H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMKABIBYNWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The cyano group can be introduced through a cyanoethylation reaction, and the pyridine ring can be constructed using a multi-step process involving condensation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced cyano groups or pyridine derivatives.

Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Application in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, if used as a drug, it may interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

*Assumed based on 5-cyano analog ().

Key Observations:

- This could improve solubility in aqueous environments .

- Molecular Weight : Bromo-substituted analogs exhibit significantly higher molecular weights (~377 vs. ~323), which may impact pharmacokinetics .

- Stereoelectronic Properties: Fluorine’s electronegativity and small size favor interactions with hydrophobic pockets, whereas cyano groups may engage in dipole-dipole interactions .

Challenges:

- Positional Isomerism: The 5-cyano analog () highlights the need for regioselective synthesis to avoid isomeric byproducts .

- Stability: Cyano groups are generally stable under hydrogenation conditions but may require protection during acidic/basic steps.

Biological Activity

The compound 4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of the compound features a pyridine ring fused with an indole moiety, which is known for its diverse biological activities. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine structures have shown effectiveness against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that 4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester may possess similar properties, potentially making it useful in treating inflammatory diseases .

Anticonvulsant Properties

Compounds with similar structures have also been investigated for their anticonvulsant effects. The presence of the pyridine ring is believed to contribute to the modulation of neurotransmitter systems involved in seizure activity. Some derivatives have demonstrated significant protective effects in animal models of epilepsy .

The biological activity of 4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes like COX and various kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as MAPK and PI3K-Akt, leading to altered cell survival and proliferation rates.

- Interaction with Receptors : Some studies indicate that these compounds can interact with neurotransmitter receptors, contributing to their anticonvulsant effects.

Study 1: Anticancer Activity

In a recent study evaluating a series of indole-pyridine derivatives, it was found that compounds with structural similarities to 4-(6-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer potency .

Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory potential of pyridine derivatives revealed that certain compounds significantly reduced edema in animal models when administered at doses of 5 mg/kg. The results indicated a reduction in inflammatory cytokines such as TNF-alpha and IL-6 .

Data Summary

| Biological Activity | IC50 Values (µM) | Mechanism |

|---|---|---|

| Anticancer | 10 - 30 | Inhibition of PI3K/Akt pathway |

| Anti-inflammatory | 5 (mg/kg) | COX inhibition |

| Anticonvulsant | Not specified | Modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.